molecular formula C10H20N2O2 B175691 (S)-1-Boc-3-(aminomethyl)pyrrolidine CAS No. 199175-10-5

(S)-1-Boc-3-(aminomethyl)pyrrolidine

Cat. No. B175691
M. Wt: 200.28 g/mol
InChI Key: OGCCBDIYOAFOGK-QMMMGPOBSA-N
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Description

“(S)-1-Boc-3-(aminomethyl)pyrrolidine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Specific synthesis methods for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” are not available in the retrieved data.


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .


Physical And Chemical Properties Analysis

Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents . Specific physical and chemical properties for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” are not available in the retrieved data.

Scientific Research Applications

Enantioselective Syntheses

  • Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved using (S)-1-Boc-3-(aminomethyl)pyrrolidine. This process involves treatment with s-BuLi/(−)-sparteine in specific solvents, yielding significant enantiomeric excesses (Wu, Lee, & Beak, 1996).

Iron Catalysed Cross-coupling Reactions

  • The compound is used in iron-catalyzed cross-coupling reactions, followed by ring-closing metathesis and hydrogenation, to prepare a series of 3-substituted N-Boc protected pyrrolidines (Østergaard, Pedersen, Skjaerbaek, Vedsø, & Begtrup, 2002).

Construction of Heterocycles and Tryptamines

  • N-Boc anilines are converted into various heterocycles and tryptamines through a sequence involving t-BuLi induced ortho-metalation/LaCl(3).2LiCl metal exchange, reaction with N-Boc pyrrolidin-3-one, and decarboxylative fragmentation (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).

Organocatalysts in Asymmetric Michael Addition Reactions

  • Pyrrolidine-based chiral pyridinium ionic liquids (ILs) developed from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine are used as recyclable and efficient organocatalysts for asymmetric Michael addition reactions of ketones to nitroolefins (Ni, Zhang, & Headley, 2008).

Partial Reduction of Pyrroles

  • The partial reduction of N-Boc pyrroles, using (S)-1-Boc-3-(aminomethyl)pyrrolidine, provides stereoselective routes to disubstituted pyrrolines and is key in the synthesis of various natural products (Donohoe & Thomas, 2007).

Synthesis of Key Intermediates in Pharmaceutical Products

  • A novel synthetic route for key intermediates in pharmaceutical products like gemifloxacin is based on the chemoselective hydrogenation of 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (Noh et al., 2004).

Asymmetric Deprotonation Studies

  • Asymmetric deprotonation of N-Boc-pyrrolidine and its derivatives is studied for applications in alkaloid syntheses, demonstrating the potential in creating various biologically active compounds (Bailey, Beak, Kerrick, Ma, & Wiberg, 2002).

Safety And Hazards

While specific safety and hazard data for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” is not available, general safety measures for handling similar compounds include avoiding breathing in dust, vapor, mist, or gas .

Future Directions

Pyrrolidine and its derivatives have shown promise in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCBDIYOAFOGK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363899
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-(aminomethyl)pyrrolidine

CAS RN

199175-10-5
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
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Synthesis routes and methods

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